1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide
Overview
Description
1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique fused-ring structure, which includes a benzo[b]thieno and naphthyridine core, making it a subject of extensive research for its potential pharmacological applications.
Preparation Methods
The synthesis of 1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often employ optimized conditions such as the use of catalysts, controlled temperatures, and solvent systems to enhance yield and purity .
Chemical Reactions Analysis
1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents like halogens or alkylating agents are used to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.
Industry: The compound is used in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For instance, its anticancer activity is attributed to the inhibition of DNA topoisomerase, which is essential for DNA replication and cell division. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
1-amino-N-phenylbenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxamide can be compared with other similar compounds such as:
1,6-Naphthyridines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[2,3-h][1,6]naphthyridines: These compounds have a similar fused-ring system but may have different substituents, leading to variations in their chemical and biological properties.
Phenyl-substituted naphthyridines: These compounds have phenyl groups attached to the naphthyridine core, similar to the compound , but may differ in their specific substitution patterns and resulting activities
Properties
IUPAC Name |
12-amino-N-phenyl-14-thia-9,16-diazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),12,16-octaene-13-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c22-17-16-18-13(10-12-6-4-5-9-15(12)25-18)11-23-21(16)27-19(17)20(26)24-14-7-2-1-3-8-14/h1-11H,22H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOKZEZPIFASBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC4=CC5=CC=CC=C5N=C43)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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